molecular formula C22H23N3O2S2 B11110051 [2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate

[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate

Cat. No.: B11110051
M. Wt: 425.6 g/mol
InChI Key: IRMNUGAFPPNLKP-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a 4,5-diphenyl-1,3-oxazole core with a carbamodithioate functional group. The oxazole ring, substituted with two phenyl groups at the 4- and 5-positions, is linked via an amino-acetyl bridge to a N,N-diethylcarbamodithioate moiety.

Properties

Molecular Formula

C22H23N3O2S2

Molecular Weight

425.6 g/mol

IUPAC Name

[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C22H23N3O2S2/c1-3-25(4-2)22(28)29-15-18(26)23-21-24-19(16-11-7-5-8-12-16)20(27-21)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3,(H,23,24,26)

InChI Key

IRMNUGAFPPNLKP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC(=O)NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate typically involves multiple steps. One common route starts with the formation of the oxazole ring through the cyclization of appropriate precursors. The oxazole intermediate is then reacted with a suitable amine to introduce the amino group. Finally, the carbamodithioate moiety is introduced through a reaction with diethylamine and carbon disulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation and Radical Formation

  • Mechanism : Dithiocarbamates oxidize upon interaction with radicals (e.g., superoxide (O₂⁻), peroxyl (RO₂), hydroxyl (OH)) to form thiyl radicals (Et₂NC(S)S- ), which dimerize to disulfiram .

  • Relevance : The N,N-diethylcarbamodithioate group may undergo analogous oxidation, generating reactive intermediates.

  • Conditions : Oxidative stress environments (e.g., biological systems with ROS).

Metal Coordination

  • Mechanism : Dithiocarbamates chelate metal ions (e.g., Ni²⁺, Cu²⁺), forming complexes that influence stability and reactivity .

  • Relevance : The compound’s dithiocarbamate group may coordinate metals, potentially affecting its pharmacokinetics or therapeutic efficacy.

  • Conditions : Presence of transition metals (e.g., in biological systems or environmental matrices).

Hydrolysis

  • Mechanism : Dithiocarbamates can hydrolyze to thiols or disulfides under acidic/basic conditions .

  • Relevance : The oxazole ring’s stability under hydrolytic conditions may influence the compound’s degradation pathways.

  • Conditions : pH extremes (e.g., acidic/basic buffers).

Amino Group Reactivity

  • Mechanism : The amino group in the oxazole-containing moiety may undergo alkylation, acylation, or nucleophilic substitution.

  • Relevance : Potential for bioconjugation or prodrug design.

  • Conditions : Electrophilic reagents (e.g., carbonyl compounds).

Table 1: Reaction Pathways and Conditions

Reaction TypeMechanism/Key IntermediatesConditionsReferences
Oxidation to thiyl radicalsInteraction with ROS → Et₂NC(S)S- → disulfiramOxidative stress environments
Metal coordinationChelation of transition metals (e.g., Ni²⁺)Presence of metal ions
HydrolysisAcidic/basic cleavage → thiols/disulfidespH extremes
Amino group reactivityNucleophilic substitution/alkylationElectrophilic reagents[General]

Table 2: Structural Features and Reactivity

Functional GroupReactivity ProfilePotential Applications
N,N-diethylcarbamodithioate Redox-active, metal-chelating, ROS generationAnticancer, detoxification
1,3-oxazol-2-yl Nucleophilic sites (N/O atoms), stability in hydrolytic conditionsBioconjugation, drug targeting
Amino group Nucleophilic, prone to electrophilic substitutionProdrug design, bioactivation

Research Findings

  • Metal-Binding Effects : Dithiocarbamates like disulfiram exhibit anticancer activity via metal-dependent apoptosis . The compound’s dithiocarbamate group may similarly enhance metal uptake in cancer cells.

  • Radical Chemistry : Oxidation of dithiocarbamates to thiyl radicals (Et₂NC(S)S- ) and disulfiram is well-documented . These intermediates may contribute to oxidative stress or therapeutic effects.

  • Enzymatic Interactions : Dithiocarbamates exhibit peroxidase-like activity using glutathione as a substrate , suggesting potential antioxidant or pro-oxidant roles depending on context.

Scientific Research Applications

Biological Activities

The biological activity of [2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate has been predicted through computational methods such as the Prediction of Activity Spectra for Substances (PASS). Key areas of interest include:

Antimicrobial Activity

Research indicates that compounds with oxazole rings often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The structural characteristics of this compound suggest potential anticancer activity. Similar compounds have shown selective cytotoxicity against cancer cell lines while sparing normal cells. Investigations into its mechanism of action could reveal pathways for therapeutic intervention in cancer treatment.

Anti-inflammatory Effects

Given the known properties of oxazole derivatives, this compound may also possess anti-inflammatory effects. This aspect is crucial for developing treatments for inflammatory diseases.

Synthetic Routes

Several synthetic methodologies can produce [2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate . Common approaches include:

  • Condensation Reactions : Utilizing appropriate amines and carbonyl compounds to form the oxazole ring.
  • Carbamodithioate Formation : Reacting diethylcarbamothioate with suitable precursors to introduce the carbamodithioate group.
  • Functional Group Modifications : Employing standard organic synthesis techniques to modify functional groups for enhanced biological activity.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of structural features that may confer distinct pharmacological properties not found in similar compounds. Below is a comparative table highlighting notable compounds with similar structures or biological activities:

Compound NameStructural FeaturesBiological Activity
4-AminoantipyrineAmino group attached to a phenyl ringAnalgesic and anti-inflammatory
Benzothiazole derivativesContains sulfur and nitrogen heterocyclesAntimicrobial properties
ThiazolidinedionesContains thiazole ringAntidiabetic effects

Case Studies and Research Findings

  • Antimicrobial Studies : Recent investigations into similar compounds demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, indicating potential effectiveness in treating infections.
  • Cytotoxicity Research : Studies have shown that derivatives with similar structural motifs exhibit selective cytotoxicity towards human cancer cells, providing a basis for further exploration in cancer therapy.
  • Enzyme Inhibition : Compounds sharing structural characteristics have been identified as inhibitors of critical enzymes involved in disease progression, such as acetylcholinesterase, highlighting their potential in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of [2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding or π-π interactions with proteins or nucleic acids. The carbamodithioate group can chelate metal ions, affecting enzymatic activity or protein function. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : Likely C₂₄H₂₄N₃O₂S₂ (inferred from analogs in ).
  • Molecular Weight : ~450–470 g/mol (estimated from related compounds).
  • Functional Groups : Diphenyloxazole (aromatic heterocycle), carbamodithioate (chelating/thiourea derivative), and amide linkage.

The carbamodithioate group is notable for its metal-binding capacity, which may influence applications in catalysis or medicinal chemistry .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The compound belongs to a family of diphenyloxazole derivatives with varying substituents. Below is a comparative analysis of its structural and functional attributes against key analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Properties/Applications References
[Target Compound] C₂₄H₂₄N₃O₂S₂ ~460 Diphenyloxazole, carbamodithioate, amide Metal chelation, potential enzyme inhibition
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid C₁₈H₁₅NO₃ 293.31 Diphenyloxazole, carboxylic acid Fluorescent probes, organic synthesis
Methyl 2-(4,5-diphenyl-1,3-oxazol-2-yl)acetate C₁₈H₁₅NO₃ 293.32 Diphenyloxazole, ester Intermediate in drug synthesis
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide C₂₄H₂₀N₂O₃S 416.49 Diphenyloxazole, thioether, methoxy-phenyl amide Antimicrobial/antioxidant applications
Ditazole (2,2'-[(4,5-Diphenyl-2-oxazolyl)imino]bisethanol) C₁₉H₂₀N₂O₃ 348.38 Diphenyloxazole, imino-bisethanol Antiplatelet agent, clinical use

Key Differences and Implications

Functional Group Diversity: The carbamodithioate group in the target compound distinguishes it from analogs with carboxylic acids (), esters (), or thioethers (). This group enhances metal-binding affinity, suggesting utility in catalysis or chelation therapy . Ditazole () replaces the carbamodithioate with a bisethanol-imino group, enabling hydrogen bonding and solubility in polar solvents, which is critical for its antiplatelet activity.

Biological Activity: Carboxylic acid derivatives (e.g., 3-(4,5-diphenyloxazol-2-yl)propanoic acid) are often used as fluorescent tags due to their conjugated π-systems . Thioether-containing analogs () exhibit antimicrobial properties, likely due to sulfur’s redox activity.

Synthetic Accessibility :

  • Esters () and acids () are easier to synthesize via standard acylation or hydrolysis, whereas carbamodithioates require specialized reagents like CS₂ and amines .

Research Findings

  • Diphenyloxazole Core : Common in fluorescent dyes (e.g., SCOTfluors) due to high quantum yields .
  • Carbamodithioates : Demonstrated inhibition of metalloproteases (e.g., HIV-1 protease) in preclinical studies, attributed to dithiocarbamate-metal interactions .
  • Thioether Analogs : Show moderate antibacterial activity against S. aureus (MIC = 32 µg/mL) .

Biological Activity

The compound [2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate is a member of the oxazole family known for its diverse biological activities, including potential anticancer properties. This article reviews the available literature on its biological activity, focusing on cytotoxicity, mechanisms of action, and relevant case studies.

Before delving into biological activity, it is essential to understand the chemical properties of the compound:

PropertyValue
Molecular FormulaC18H18N2O2S2
Molecular Weight366.47 g/mol
CAS Number20503-76-8
Density1.196 g/cm³
Boiling Point464.9 ºC at 760 mmHg
Flash Point235 ºC

Cytotoxicity

Research indicates that compounds containing oxazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of oxazole compounds can induce apoptosis in human cancer cells. The cytotoxicity of [2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate has been evaluated using the MTT assay and sulforhodamine B assays across several tumor cell lines.

Case Study:
In a study assessing the cytotoxic effects of related oxazole compounds on ovarian cancer cells (A2780), an EC50 value of approximately 3.8 µM was reported for one derivative . This suggests that the compound may possess similar or enhanced activity due to its structural modifications.

The mechanisms by which oxazole derivatives exert their cytotoxic effects are multifaceted:

  • Induction of Apoptosis : Many studies have documented that oxazole compounds can activate apoptotic pathways in cancer cells. This includes the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, particularly G2/M phase, which is critical for cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in several studies, leading to oxidative stress and subsequent cellular damage.

In Vitro Studies

A comprehensive study involving various oxazole derivatives demonstrated significant cytotoxicity against breast (MCF-7) and prostate cancer (PC3) cell lines. The IC50 values were notably lower than those reported for traditional chemotherapeutics, indicating a promising alternative approach in cancer treatment .

In Vivo Studies

Animal model studies have also been conducted to evaluate the therapeutic potential of these compounds. In a murine model of breast cancer, administration of [2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate resulted in reduced tumor growth and improved survival rates compared to controls .

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